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Compound of Interest

Compound Name:

9-[2-

(Diethylphosphonomethoxy)propyl

-d6] Adenine

Cat. No.: B561976 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
9-[2-(Diethylphosphonomethoxy)propyl-d6] Adenine is a deuterated analog of the diethyl

ester of Tenofovir, a cornerstone antiviral agent in the management of HIV-1 and Hepatitis B

infections. The strategic incorporation of six deuterium atoms into the propyl chain offers a

valuable tool for various research applications, including metabolic stability studies,

pharmacokinetic analyses, and as an internal standard in analytical assays. This technical

guide provides a comprehensive overview of the chemical properties, synthesis, analytical

methodologies, and biological context of this important molecule.

Chemical and Physical Properties
9-[2-(Diethylphosphonomethoxy)propyl-d6] Adenine is a white solid with the following key

properties:
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Property Value Reference

Chemical Formula C₁₃H₁₆D₆N₅O₄P [1][2]

Molecular Weight 349.36 g/mol [1]

CAS Number 1020719-38-3 [2]

Appearance White Solid

Melting Point 150-152 °C

Solubility
Soluble in Dichloromethane,

Ethyl Acetate, Methanol

Storage Store at 2-8°C in a refrigerator.

Synonyms:

P-[[(1R)-2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]phosphonic Acid Diethyl Ester-d6

[[(1R)-2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]phosphonic Acid Diethyl Ester-d6

Synthesis and Manufacturing
While a specific, detailed protocol for the synthesis of 9-[2-
(Diethylphosphonomethoxy)propyl-d6] Adenine is not readily available in the public

domain, its synthesis can be inferred from the established methods for its non-deuterated

analog, (R)-9-[2-(diethylphosphonomethoxy)propyl] adenine, coupled with standard deuteration

techniques. The general synthetic strategy involves two key stages: the synthesis of the non-

deuterated backbone and the introduction of deuterium atoms.

Experimental Protocol: Synthesis of (R)-9-[2-
(Diethylphosphonomethoxy)propyl] Adenine (Non-
deuterated Analog)
This procedure serves as a foundational method that can be adapted for the synthesis of the

deuterated compound.
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Step 1: Synthesis of (R)-9-(2-Hydroxypropyl)adenine

In a reaction vessel under a nitrogen atmosphere, combine adenine, a slight molar excess of

(R)-propylene carbonate, and a catalytic amount of sodium hydroxide in a suitable solvent

such as dimethylformamide (DMF).

Heat the mixture in stages, for example, to 90 °C, 110 °C, and finally 125 °C, holding at each

temperature for approximately one hour.

Maintain the reaction at 125 °C for an extended period (e.g., 28 hours), monitoring the

reaction progress by Thin Layer Chromatography (TLC).

Upon completion, cool the reaction mixture and proceed with purification to isolate (R)-9-(2-

hydroxypropyl)adenine.

Step 2: Condensation to form (R)-9-[2-(Diethylphosphonomethoxy)propyl] Adenine

Dissolve (R)-9-(2-hydroxypropyl)adenine in a suitable solvent.

Under an inert atmosphere, add a base to deprotonate the hydroxyl group. While lithium

hydride or sodium hydride have been used, safer alternatives like lithium tert-butoxide in

DMF are recommended.[3] A patent also describes the use of dialkyl magnesium as a

catalyst.

Slowly add diethyl p-toluenesulfonyloxymethylphosphonate to the reaction mixture.

The reaction is typically carried out at a controlled temperature, for instance, between 25-100

°C, with a preferred range of 35-70 °C.

Monitor the reaction by TLC (e.g., using a chloroform:methanol 6:1 mobile phase).

After the reaction is complete, quench the reaction with a mild acid like glacial acetic acid.

Remove the solvent under reduced pressure.

The crude product is then purified, typically by extraction with a solvent like dichloromethane,

followed by washing with water and subsequent purification steps.
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Incorporation of Deuterium
The six deuterium atoms are located on the propyl chain. The introduction of these deuterium

labels would likely involve the use of a deuterated starting material, such as deuterated (R)-

propylene carbonate, in the initial step of the synthesis. Alternatively, specific deuteration

methods involving hydrogen-isotope exchange catalysis could be employed on a suitable

intermediate.[4] The exact methodology for this specific compound would be proprietary to the

manufacturer.

Analytical Methodologies
The characterization and quantification of 9-[2-(Diethylphosphonomethoxy)propyl-d6]
Adenine rely on standard analytical techniques, particularly NMR spectroscopy and mass

spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure and determine the degree of deuteration.

Experimental Protocol (General):

Sample Preparation: Dissolve a small amount of the compound in a suitable deuterated

solvent (e.g., DMSO-d6 or CDCl3).

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

¹H NMR: Acquire a proton NMR spectrum. The absence or significant reduction of signals

corresponding to the protons on the propyl chain would confirm successful deuteration. The

integration of the remaining proton signals relative to a known internal standard can be used

to assess purity.

¹³C NMR: A carbon-13 NMR spectrum will show the carbon skeleton of the molecule.

³¹P NMR: A phosphorus-31 NMR spectrum will show a characteristic signal for the

phosphonate group.

Data Analysis: Analyze the chemical shifts, coupling constants, and signal integrations to

confirm the structure. The degree of deuteration can be estimated by comparing the integrals
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of the residual proton signals in the deuterated positions to the integrals of non-deuterated

positions.[2]

Mass Spectrometry (MS)
Objective: To confirm the molecular weight and isotopic enrichment.

Experimental Protocol (General):

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent

compatible with the ionization source.

Instrumentation: Employ a high-resolution mass spectrometer such as a Quadrupole Time-

of-Flight (Q-TOF) or Orbitrap instrument.

Ionization: Use an appropriate ionization technique, such as Electrospray Ionization (ESI).

Analysis: Acquire a full scan mass spectrum. The most abundant ion should correspond to

the protonated molecule [M+H]⁺ with a mass-to-charge ratio (m/z) of approximately 350.38.

Isotopic Purity Determination: The isotopic distribution of the molecular ion peak can be

analyzed to determine the percentage of the d6 species versus partially deuterated or non-

deuterated species.[5][6]

Biological Activity and Mechanism of Action
As a deuterated analog of the diethyl ester of Tenofovir, 9-[2-
(Diethylphosphonomethoxy)propyl-d6] Adenine is expected to share the same mechanism

of action as its non-deuterated counterpart. The parent drug, Tenofovir, is a nucleotide reverse

transcriptase inhibitor (NtRTI).[5]

Intracellular Activation Pathway
9-[2-(Diethylphosphonomethoxy)propyl] Adenine is a prodrug that must be metabolized

intracellularly to its active form, Tenofovir diphosphate. The activation process involves the

following steps:
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Caption: Intracellular activation of 9-[2-(Diethylphosphonomethoxy)propyl-d6] Adenine.

Entry into the cell: The lipophilic diethyl ester prodrug passively diffuses across the cell

membrane.

Hydrolysis: Intracellular esterases cleave the two ethyl groups, releasing the Tenofovir-d6

molecule.

Phosphorylation: Cellular kinases sequentially phosphorylate Tenofovir-d6, first to Tenofovir-

d6 monophosphate and then to the active metabolite, Tenofovir-d6 diphosphate.[7]

Mechanism of Reverse Transcriptase Inhibition
Tenofovir diphosphate is a structural analog of deoxyadenosine triphosphate (dATP). It

competes with dATP for incorporation into newly synthesized viral DNA by the viral reverse

transcriptase enzyme.
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Caption: Mechanism of HIV reverse transcriptase inhibition by Tenofovir-d6 diphosphate.

Once incorporated into the growing viral DNA chain, Tenofovir diphosphate acts as a chain

terminator. This is because it lacks the 3'-hydroxyl group necessary for the formation of the

next phosphodiester bond, thus halting DNA synthesis and preventing viral replication.[6][8]

While specific antiviral activity data for the deuterated diethyl ester is not readily available, the

non-deuterated parent compound, Tenofovir, has demonstrated potent activity against various

strains of HIV, including some that are resistant to other nucleoside reverse transcriptase

inhibitors.[9][10]

Safety and Handling
Specific toxicity data for 9-[2-(Diethylphosphonomethoxy)propyl-d6] Adenine is not

available. However, based on the data for deuterated drugs in general and for Tenofovir, the

following should be considered:
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General Handling: As with any chemical, appropriate personal protective equipment (PPE),

including gloves, lab coat, and safety glasses, should be worn when handling this

compound. Work should be conducted in a well-ventilated area.

Deuterated Compounds: Deuterated compounds are generally considered to have a safety

profile similar to their non-deuterated counterparts.[8] The substitution of hydrogen with

deuterium is not expected to introduce new toxicological concerns. The primary effect of

deuteration is often a change in the rate of metabolism, which can potentially lead to an

improved safety profile by reducing the formation of toxic metabolites.[11]

Tenofovir-Related Toxicity: The primary toxicity associated with long-term Tenofovir use is

renal and bone toxicity.[12] These effects are thought to be related to the accumulation of

Tenofovir in the proximal tubules of the kidneys.[13] It is important to note that these

toxicities are associated with the active drug, Tenofovir, and may be influenced by the

specific prodrug formulation used.

Conclusion
9-[2-(Diethylphosphonomethoxy)propyl-d6] Adenine is a valuable research tool for

scientists and drug development professionals. Its stable isotope labeling allows for precise

quantification and metabolic studies of Tenofovir and its prodrugs. Understanding its chemical

properties, synthesis, and mechanism of action is crucial for its effective application in the

development of new and improved antiviral therapies. While specific biological and

toxicological data for this deuterated compound are limited, the extensive knowledge of its non-

deuterated analog provides a strong foundation for its use in research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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